

2-(Hydroxymethyl)benzo[b]thiophene CAS number and structure

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)benzo[b]thiophene

Cat. No.: B101068

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An In-depth Technical Guide to **2-(Hydroxymethyl)benzo[b]thiophene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)benzo[b]thiophene is an important organic intermediate used in the synthesis of more complex molecules. It belongs to the benzothiophene class of heterocyclic compounds. The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery programs.[1][2][3] This is due to its presence in a wide array of molecules that exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] As such, **2-(hydroxymethyl)benzo[b]thiophene** serves as a valuable building block for the rational design and development of new therapeutic agents.[1]

Compound Identification and Structure

The unambiguous identification of a chemical compound is critical for research and development. The key identifiers for **2-(hydroxymethyl)benzo[b]thiophene** are its CAS number and its molecular structure.

- CAS Number: 17890-56-1[4][5][6]

- Chemical Name: **2-(Hydroxymethyl)benzo[b]thiophene**[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: 1-Benzothiophen-2-ylmethanol, Benzo[b]thiophene-2-methanol[\[5\]](#)[\[6\]](#)

The structure consists of a benzene ring fused to a thiophene ring, with a hydroxymethyl (-CH₂OH) group attached to the thiophene ring at position 2.

Structural Representation:

- Molecular Formula: C₉H₈OS[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Canonical SMILES: C1=CC=C2C(=C1)C=C(S2)CO[\[7\]](#)

Physicochemical and Spectroscopic Data

Quantitative data is essential for compound characterization, quality control, and experimental design. The following tables summarize the key physical, chemical, and spectroscopic properties of **2-(hydroxymethyl)benzo[b]thiophene**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	164.22 g/mol	[5] [6]
Monoisotopic Mass	164.02959 Da	[7]
Melting Point	98-101 °C	[5]

| Appearance | White crystalline product [\[6\]](#) |

Table 2: ¹H NMR Spectroscopic Data

Parameter	Value
Solvent	CDCl ₃
Frequency	270 MHz
Chemical Shifts (δ)	7.86-7.67 (m, 2H), 7.42-7.20 (m, 3H), 4.91 (s, 2H), 2.02 (bs, 1H)

Data sourced from ChemicalBook.[6]

Experimental Protocols: Synthesis

A common and high-yield synthesis of **2-(hydroxymethyl)benzo[b]thiophene** involves the reduction of an ester precursor, ethyl benzo[b]thiophene-2-carboxylate.[6]

Objective: To synthesize 1-benzothiophene-2-methanol (**2-(hydroxymethyl)benzo[b]thiophene**) via the reduction of ethyl benzo[b]thiophene-2-carboxylate.

Materials:

- Ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol)
- Lithium aluminum hydride (LiAlH₄) (712 mg)
- Dry tetrahydrofuran (THF) (30 mL)
- 1N Hydrochloric acid (HCl) (150 mL)
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- Suspend lithium aluminum hydride (712 mg) in dry tetrahydrofuran (15 mL) in a reaction vessel.

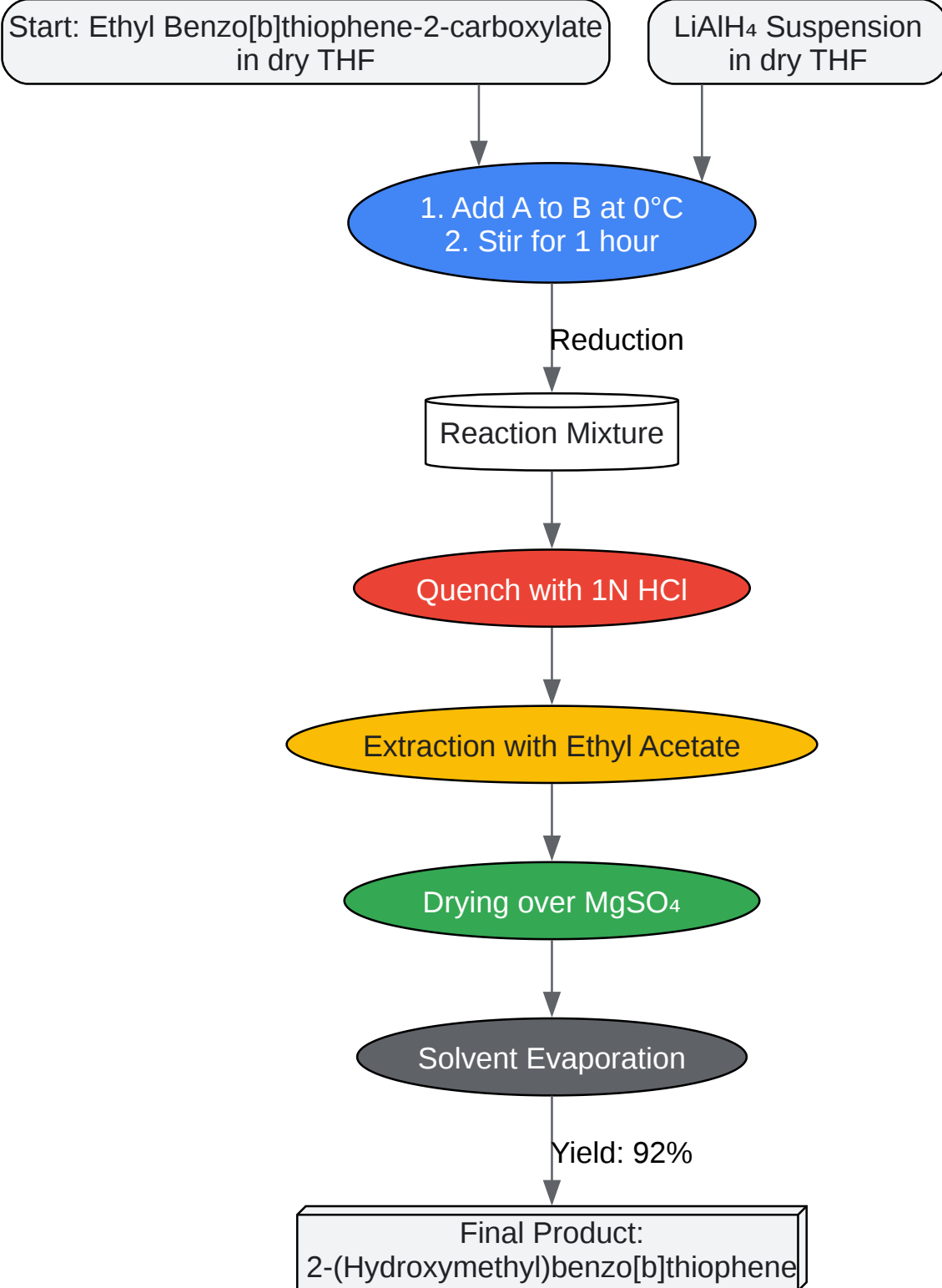
- Cool the suspension to 0°C using an ice bath.
- Slowly add a solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in tetrahydrofuran (15 mL) dropwise to the cooled suspension.
- After the addition is complete, maintain the reaction at 0°C and continue stirring for 1 hour.
- Carefully quench the reaction by adding 1N hydrochloric acid (150 mL).
- Continue stirring the mixture for an additional 15 minutes.
- Extract the reaction mixture with ethyl acetate.
- Combine the organic layers and dry them over anhydrous magnesium sulfate.
- Remove the solvent by concentration under reduced pressure to yield the final product.

Results: This protocol yields 1-benzothiophene-2-methanol as a white crystalline product with a high yield (e.g., 1.51 g, 92% yield).^[6]

Diagrams and Workflows

Visual representations of experimental processes are crucial for clarity and reproducibility. The following diagram illustrates the synthesis workflow described above.

Synthesis Workflow for 2-(Hydroxymethyl)benzo[b]thiophene

[Click to download full resolution via product page](#)Caption: Synthesis of **2-(Hydroxymethyl)benzo[b]thiophene**.

Applications in Drug Development

The benzo[b]thiophene core is a versatile scaffold utilized by medicinal chemists to develop compounds targeting a multitude of diseases.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities.[2][3] Pharmaceutical drugs containing the benzo[b]thiophene structure include raloxifene (used for osteoporosis), zileuton (for asthma), and sertaconazole (an antifungal agent).[8] **2-(Hydroxymethyl)benzo[b]thiophene**, as a functionalized starting material, is instrumental in creating libraries of derivatives for screening against various biological targets, thereby facilitating the discovery of new lead molecules.[1]

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